molecular formula C16H24N2O B8766892 1-(4-Benzylpiperazin-1-yl)pentan-1-one

1-(4-Benzylpiperazin-1-yl)pentan-1-one

Cat. No.: B8766892
M. Wt: 260.37 g/mol
InChI Key: SYLVANJPIAHUIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Benzylpiperazin-1-yl)pentan-1-one is a synthetic compound featuring a pentanone backbone linked to a 4-benzylpiperazine moiety. This structural configuration places it within the arylpiperazine class, which is notable for interactions with neurotransmitter systems, particularly serotonin and dopamine receptors.

Properties

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

1-(4-benzylpiperazin-1-yl)pentan-1-one

InChI

InChI=1S/C16H24N2O/c1-2-3-9-16(19)18-12-10-17(11-13-18)14-15-7-5-4-6-8-15/h4-8H,2-3,9-14H2,1H3

InChI Key

SYLVANJPIAHUIM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N1CCN(CC1)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Backbone Variations

  • Substituent Effects: The benzyl group on piperazine may enhance interactions with aromatic residues in neurotransmitter transporters, as seen in other psychoactive piperazines .

Pharmacological Divergence

  • Unlike MDPV and ephylone, which prioritize dopamine/norepinephrine reuptake inhibition, the benzylpiperazine moiety in the target compound may favor serotonin receptor modulation, akin to earlier piperazine-based designer drugs (e.g., BZP derivatives) .

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